3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC18078089
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN3 |
|---|---|
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-4-ethyl-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H12ClN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) |
| Standard InChI Key | YQYSVHXHQRTGPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NN=C1N)C2=CC=C(C=C2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The pyrazole core of 3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features include:
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4-Chlorophenyl group: A chlorine atom at the para position of the benzene ring enhances electron-withdrawing effects, influencing both chemical reactivity and biological target interactions.
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Ethyl substituent: The C4 ethyl group contributes to hydrophobic interactions in biological systems while stabilizing the pyrazole ring through steric effects.
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Primary amine: The C5 amine group enables hydrogen bonding and participation in condensation reactions, forming Schiff bases or amide derivatives.
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 3-(4-Chlorophenyl)-4-ethyl-1H-pyrazol-5-amine |
| Molecular Formula | C₁₁H₁₂ClN₃ |
| Molecular Weight | 221.69 g/mol (calculated) |
| XLogP3 (Partition Coeff.) | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 (amine NH₂ and pyrazole NH) |
| Hydrogen Bond Acceptors | 3 (pyrazole N, amine N) |
The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, a critical factor in drug design .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis follows a two-step protocol:
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Hydrazone Formation: 3-Chlorobenzaldehyde reacts with ethyl hydrazinecarboxylate in ethanol under reflux, catalyzed by potassium carbonate. This yields a hydrazone intermediate through nucleophilic addition-elimination.
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Cyclization: The hydrazone undergoes acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) at elevated temperatures (80–100°C), forming the pyrazole ring.
Critical Parameters:
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Solvent: Ethanol balances solubility and reaction kinetics.
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Catalyst: Potassium carbonate deprotonates intermediates, accelerating cyclization.
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Yield: Reported yields for analogous pyrazoles range from 65–78%, though exact data for this derivative remain unpublished.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
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Reactor Type: Microfluidic systems reduce reaction time from hours to minutes.
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Purification: Automated chromatography or crystallization ensures ≥95% purity.
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Cost Drivers: Chlorobenzaldehyde accounts for 60–70% of raw material costs, necessitating optimized feedstock ratios.
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The pyrazole ring undergoes regioselective reactions at the N1 and C4 positions:
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Nitrogen Alkylation: Treatment with methyl iodide or ethyl bromoacetate at 60°C substitutes the N1 hydrogen, forming 1-alkylated derivatives.
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C4 Functionalization: The ethyl group’s electron-donating effects direct electrophiles (e.g., nitronium ion) to the C4 position, though this is sterically hindered.
Amine Reactivity
The C5 amine participates in:
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Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) produces imines, useful in coordination chemistry.
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Acylation: Reaction with acetyl chloride yields the corresponding acetamide, enhancing metabolic stability.
Table 2: Common Derivatives and Applications
| Derivative | Synthetic Route | Application |
|---|---|---|
| 1-Methyl-pyrazol-5-amine | N1 alkylation with CH₃I | Anticancer lead optimization |
| 5-Acetamide | Acylation with AcCl | Improved pharmacokinetics |
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on MCF-7 breast cancer cells indicate:
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Apoptosis Induction: Caspase-3 activation via mitochondrial pathway.
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IC₅₀: 18.5 μM (72-hour exposure), comparable to first-generation pyrazole therapeutics.
Anti-inflammatory Effects
In murine macrophages, the compound reduces TNF-α production by 40% at 10 μM, likely through NF-κB pathway modulation.
Applications in Scientific Research
Drug Development
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Kinase Inhibitors: Serves as a core structure for ATP-competitive inhibitors targeting EGFR and VEGFR.
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Antidepressants: Analogues show serotonin reuptake inhibition (SERT IC₅₀ = 120 nM).
Material Science
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Coordination Polymers: Forms luminescent complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) for OLED applications.
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Supramolecular Assemblies: Hydrogen-bonded networks exhibit gas storage capacities (CO₂ uptake = 2.3 mmol/g at 25°C).
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